Methyl 2-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound is also known as ME0328 and has been studied for its potential therapeutic applications in various diseases.
Mechanism of Action
ME0328 exerts its pharmacological effects by inhibiting the activity of several enzymes and signaling pathways involved in the pathogenesis of various diseases. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and play a crucial role in cancer development and progression. Additionally, ME0328 has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
ME0328 has been shown to exhibit various biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, induction of apoptosis, suppression of inflammation, and neuroprotection. It has also been reported to modulate the expression of several genes involved in the regulation of cell cycle, apoptosis, and inflammation.
Advantages and Limitations for Lab Experiments
ME0328 has several advantages as a research tool, including its high potency and selectivity, as well as its ability to target multiple enzymes and signaling pathways. However, its limitations include its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for the research on ME0328, including the development of more potent and selective analogs, the investigation of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its therapeutic potential in various animal models of disease. Additionally, the elucidation of its molecular mechanism of action and its interaction with other signaling pathways may provide valuable insights into its therapeutic applications.
Synthesis Methods
The synthesis of ME0328 involves the condensation reaction between 4-ethylbenzenesulfonyl chloride and 2-amino-3-carbethoxy-1-naphthoic acid, followed by the reaction with 4-amino-3-nitrobenzoic acid and subsequent reduction of the nitro group. The final product is obtained by methylation of the amine group.
Scientific Research Applications
ME0328 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported its inhibitory effects on cancer cell growth and proliferation, as well as its anti-inflammatory and neuroprotective properties.
properties
Molecular Formula |
C26H22N2O5S |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
methyl 2-[[(4Z)-4-(4-ethylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]amino]benzoate |
InChI |
InChI=1S/C26H22N2O5S/c1-3-17-12-14-18(15-13-17)34(31,32)28-23-16-24(25(29)20-9-5-4-8-19(20)23)27-22-11-7-6-10-21(22)26(30)33-2/h4-16,27H,3H2,1-2H3/b28-23- |
InChI Key |
YATBVUQPBHFWAK-NFFVHWSESA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4C(=O)OC |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4C(=O)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.